molecular formula C16H11BrN2O2 B15336161 5-Bromo-4-(4-phenoxyphenyl)imidazole-2-carbaldehyde

5-Bromo-4-(4-phenoxyphenyl)imidazole-2-carbaldehyde

Cat. No.: B15336161
M. Wt: 343.17 g/mol
InChI Key: KEDLTLZPTARFIQ-UHFFFAOYSA-N
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Description

MFCD33022646 is a chemical compound with a unique structure and properties that make it significant in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD33022646 involves several steps, starting from basic organic compounds. The synthetic route typically includes:

    Initial Formation: The initial step involves the formation of a core structure through a series of reactions such as condensation or cyclization.

    Functionalization: The core structure is then functionalized by introducing various functional groups through reactions like halogenation, alkylation, or acylation.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of MFCD33022646 is scaled up using optimized reaction conditions to ensure high yield and purity. This involves:

    Batch Processing: Large-scale batch reactors are used to carry out the reactions under controlled conditions.

    Continuous Flow Processing: For more efficient production, continuous flow reactors may be employed, allowing for better control over reaction parameters and improved safety.

Chemical Reactions Analysis

Types of Reactions

MFCD33022646 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert MFCD33022646 into reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving MFCD33022646 typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer oxygen atoms.

    Substitution: Substituted compounds with different functional groups replacing the original ones.

Scientific Research Applications

MFCD33022646 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.

    Biology: Employed in biochemical assays to study enzyme activity or protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which MFCD33022646 exerts its effects involves interactions with molecular targets and pathways:

    Molecular Targets: The compound may bind to specific proteins or enzymes, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, or differentiation.

Properties

Molecular Formula

C16H11BrN2O2

Molecular Weight

343.17 g/mol

IUPAC Name

5-bromo-4-(4-phenoxyphenyl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C16H11BrN2O2/c17-16-15(18-14(10-20)19-16)11-6-8-13(9-7-11)21-12-4-2-1-3-5-12/h1-10H,(H,18,19)

InChI Key

KEDLTLZPTARFIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C(NC(=N3)C=O)Br

Origin of Product

United States

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